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Compound of Interest

Compound Name:

2-[3-

(Trifluoromethyl)phenyl]propanedia

l

Cat. No.: B1366175 Get Quote

Disclaimer: Direct experimental data for 2-[3-(Trifluoromethyl)phenyl]propanedial is not

readily available in public scientific literature. The following information is a projection based on

the established chemical properties of its constituent functional groups—propanedial

(malondialdehyde) and the 3-(trifluoromethyl)phenyl moiety—and analogous chemical

structures. This guide is intended for research and development professionals and should be

used as a theoretical reference.

Introduction
2-[3-(Trifluoromethyl)phenyl]propanedial, a derivative of malondialdehyde, is characterized

by a propanedial backbone with a 3-(trifluoromethyl)phenyl substituent at the second carbon

position. The presence of two aldehyde functionalities suggests high reactivity, making it a

potentially versatile intermediate in organic synthesis. The trifluoromethyl group, a strong

electron-withdrawing moiety, is known to significantly influence a molecule's electronic

properties, lipophilicity, and metabolic stability, which are critical considerations in drug

development.[1] This document outlines the predicted chemical properties, a hypothetical

synthesis protocol, and the expected reactivity of this compound.

Predicted Physicochemical Properties
The quantitative data for 2-[3-(Trifluoromethyl)phenyl]propanedial are summarized in the

table below. These values are theoretical and have been calculated or estimated based on the
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compound's structure.

Property Value Source

IUPAC Name

2-[3-

(Trifluoromethyl)phenyl]propan

edial

-

Synonyms

2-[3-

(Trifluoromethyl)phenyl]malond

ialdehyde

-

CAS Number Not assigned -

Molecular Formula C₁₀H₇F₃O₂ Calculated

Molecular Weight 216.16 g/mol Calculated

Predicted Physical State Crystalline solid Analogy to malondialdehyde[2]

Predicted Boiling Point > 250 °C (with decomposition) Estimation

Predicted Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

THF), sparingly soluble in

water.

Structural analysis

Predicted pKa (C2-H) ~3-4 Analogy to malondialdehyde[2]

Reactivity and Stability
2-[3-(Trifluoromethyl)phenyl]propanedial is expected to be a highly reactive and unstable

compound, primarily due to the malondialdehyde core.[3]

Enolization: Like malondialdehyde, it is predicted to exist predominantly in its enol form due

to the formation of a stable six-membered ring through intramolecular hydrogen bonding.

Acidity: The proton at the C2 position is acidic, readily forming a resonance-stabilized

enolate. The strong electron-withdrawing effect of the adjacent 3-(trifluoromethyl)phenyl

group is expected to further increase the acidity of this proton compared to unsubstituted

malondialdehyde.[4]
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Electrophilicity: The aldehyde carbons are electrophilic and susceptible to nucleophilic

attack. This reactivity is central to its potential use in condensation reactions.

Instability: Malondialdehyde and its derivatives are known to be unstable and can

polymerize, especially under acidic or basic conditions and at elevated temperatures.[2] It is

recommended to store the compound in a cool, dark, and inert atmosphere.

Reactions with Biomolecules: Malondialdehydes are known to react with primary amines,

such as the side chains of lysine and arginine residues in proteins and with DNA bases, to

form adducts.[5][6] This reactivity is a key aspect of malondialdehyde's role as a marker for

oxidative stress.[7][8]

Figure 1: Predicted Reactivity of 2-[3-(Trifluoromethyl)phenyl]propanedial
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Figure 1: Predicted Reactivity of 2-[3-(Trifluoromethyl)phenyl]propanedial

Hypothetical Experimental Protocols
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A plausible route to synthesize 2-[3-(Trifluoromethyl)phenyl]propanedial is through a

modified Vilsmeier-Haack formylation of a suitable precursor, such as ethyl 3-

(trifluoromethyl)phenylacetate.[9][10] This reaction introduces two formyl groups at the alpha-

carbon of the ester.

Reaction Scheme: Ethyl 3-(trifluoromethyl)phenylacetate → 2-[3-
(Trifluoromethyl)phenyl]propanedial

Step-by-Step Protocol:

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g.,

argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus

oxychloride (POCl₃, 3 equivalents) while maintaining the temperature below 10°C. Stir the

mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

Reaction: Dissolve ethyl 3-(trifluoromethyl)phenylacetate (1 equivalent) in a minimal amount

of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

Heating: After the addition is complete, slowly heat the reaction mixture to 70-80°C and

maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed

ice. Add a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is

neutral to hydrolyze the intermediate iminium salt.

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product should be purified

immediately, preferably by column chromatography on silica gel, due to its expected

instability.
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Figure 2: Hypothetical Synthesis Workflow
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Figure 2: Hypothetical Synthesis Workflow

An alternative approach involves the synthesis of the corresponding diol, followed by a

selective oxidation. The synthesis of 2-aryl-1,3-propanediols from esters of aryl acetic acids

has been reported.[11][12]

Step-by-Step Protocol:

Diol Synthesis: Reduce an ester of 3-(trifluoromethyl)phenylacetic acid (e.g., the ethyl ester)

using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether
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solvent (e.g., THF) to yield 2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol.

Oxidation: Selectively oxidize the resulting diol to the dialdehyde using a mild oxidizing agent

such as pyridinium chlorochromate (PCC) or by employing Swern oxidation conditions

(oxalyl chloride, DMSO, triethylamine). This step is critical as over-oxidation to the carboxylic

acid must be avoided.

Work-up and Purification: Follow standard aqueous work-up and extraction procedures. The

resulting dialdehyde should be purified promptly as described in section 4.1.

Conclusion
While 2-[3-(Trifluoromethyl)phenyl]propanedial remains a compound with no direct

characterization in available literature, its chemical properties can be reasonably predicted. It is

expected to be a highly reactive crystalline solid, with its chemistry dominated by the

malondialdehyde moiety. The 3-(trifluoromethyl)phenyl group will likely enhance the acidity of

the C2 proton and influence its overall electronic properties. The synthetic routes proposed,

particularly the Vilsmeier-Haack reaction, offer a plausible, though unverified, pathway for its

preparation. Any experimental work should proceed with caution, anticipating the compound's

potential instability. This theoretical guide provides a foundational framework for researchers

and drug development professionals interested in exploring the synthesis and utility of this

novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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